(2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid
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Overview
Description
(2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H9BClFO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or alcoholic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols.
Reduction: Boranes or boronate esters.
Scientific Research Applications
(2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group from boron to palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid can be compared with other boronic acids, such as:
4-Fluorophenylboronic acid: Similar in structure but lacks the chloro and ethoxy substituents.
2-Fluorophenylboronic acid: Similar but lacks the chloro and ethoxy groups.
5-Chloro-2-fluorophenylboronic acid: Similar but lacks the ethoxy group.
The presence of the chloro, ethoxy, and fluoro substituents in this compound makes it unique and can influence its reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C8H9BClFO3 |
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Molecular Weight |
218.42 g/mol |
IUPAC Name |
(2-chloro-4-ethoxy-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-8-4-6(10)5(9(12)13)3-7(8)11/h3-4,12-13H,2H2,1H3 |
InChI Key |
MBDUSDWNVOGZBP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OCC)F)(O)O |
Origin of Product |
United States |
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